molecular formula C23H20Cl2N2O3 B12584929 2-Acetamido-3,5-dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide CAS No. 648922-77-4

2-Acetamido-3,5-dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide

Cat. No.: B12584929
CAS No.: 648922-77-4
M. Wt: 443.3 g/mol
InChI Key: LHLMODDHHGINFK-UHFFFAOYSA-N
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Description

2-Acetamido-3,5-dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3,5-dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Acetylation: Introduction of the acetamido group through acetylation of an amine precursor.

    Chlorination: Introduction of chlorine atoms at specific positions on the benzene ring.

    Etherification: Formation of the phenylethoxy group through etherification reactions.

    Amidation: Formation of the final benzamide structure through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3,5-dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the acetamido group to an amine.

    Substitution: The chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Acetamido-3,5-dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-Acetamido-3,5-dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-3,5-dichlorobenzamide: Similar structure but lacks the phenylethoxy group.

    3,5-Dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide: Similar structure but lacks the acetamido group.

    2-Acetamido-3,5-dichlorophenyl ether: Similar structure but lacks the benzamide group.

Uniqueness

2-Acetamido-3,5-dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

CAS No.

648922-77-4

Molecular Formula

C23H20Cl2N2O3

Molecular Weight

443.3 g/mol

IUPAC Name

2-acetamido-3,5-dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide

InChI

InChI=1S/C23H20Cl2N2O3/c1-15(28)26-22-20(12-17(24)13-21(22)25)23(29)27-18-8-5-9-19(14-18)30-11-10-16-6-3-2-4-7-16/h2-9,12-14H,10-11H2,1H3,(H,26,28)(H,27,29)

InChI Key

LHLMODDHHGINFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CC(=CC=C2)OCCC3=CC=CC=C3

Origin of Product

United States

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